4-Amino-2-methoxy-5-nitrobenzoic acid

Catalog No.
S663289
CAS No.
59338-90-8
M.F
C8H8N2O5
M. Wt
212.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Amino-2-methoxy-5-nitrobenzoic acid

CAS Number

59338-90-8

Product Name

4-Amino-2-methoxy-5-nitrobenzoic acid

IUPAC Name

4-amino-2-methoxy-5-nitrobenzoic acid

Molecular Formula

C8H8N2O5

Molecular Weight

212.16 g/mol

InChI

InChI=1S/C8H8N2O5/c1-15-7-3-5(9)6(10(13)14)2-4(7)8(11)12/h2-3H,9H2,1H3,(H,11,12)

InChI Key

AOANPIGDKLHHIC-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])N

Canonical SMILES

COC1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])N

4-Amino-2-methoxy-5-nitrobenzoic acid is a substituted aromatic carboxylic acid, a compound class frequently employed as key structural intermediates in the synthesis of pharmaceuticals and specialty organic materials. Its value is defined by the specific arrangement of amino, methoxy, and nitro functional groups on the benzoic acid core, which dictates the molecule's reactivity, solid-state properties, and suitability for subsequent chemical transformations. This guide provides evidence-based reasons for selecting this specific molecule over common structural analogs and functional substitutes in a procurement context.

Procurement Fit

1

Nitro reduction precursor for 4,5-diamino intermediate formation in benzotriazole synthetic pathways.

Key transformation step
2

C4-NH₂ / C5-NO₂ ortho pattern required for regioselective diazotization-cyclization to the benzotriazole scaffold.

Position-critical substitution
3

2-Methoxy group retained through all downstream transformations; appears as 6-methoxy substituent on the final benzotriazole ring.

Structurally essential, not removable
4

Free acid form for direct sodium salt conversion; compatible with the CN101066968A synthetic route without ester hydrolysis.

Route-specific intermediate selection

In process chemistry and materials development, substituting 4-Amino-2-methoxy-5-nitrobenzoic acid with close analogs is often unviable. A change in the substituent position, such as in the isomer 2-Amino-4-nitro-5-methoxybenzoic acid, significantly alters the compound's crystalline structure and thermal properties. Furthermore, replacing the nitro group with a halogen, like in the common intermediate 4-Amino-5-chloro-2-methoxybenzoic acid, fundamentally changes the molecule's synthetic potential, precluding nitro-group-specific reactions (e.g., reduction to an amine) and introducing different impurity profiles. These differences in physical properties and chemical reactivity make precise isomer and functional group selection critical for process reproducibility and final product quality.

Substitution Risk

Target

4-Amino-2-methoxy-5-nitrobenzoic acid: C4-NH₂, C2-OCH₃, C5-NO₂

Substitution Risk

2-Amino isomer (CAS 196194-99-7) has inverted NH₂/NO₂ positioning; cannot undergo the identical diazotization-cyclization to form the benzotriazole scaffold.

Target

2-Methoxy group present; retained through nitro reduction

Substitution Risk

Unsubstituted 4-amino-5-nitrobenzoic acid lacks the 2-methoxy group; removes the oxygenated ring system that persists in the final scaffold.

Target

Free acid (CAS 59338-90-8) for sodium salt route

Substitution Risk

Methyl ester (CAS 59338-84-0) enters via direct nitration route; substituting the free acid may require an additional hydrolysis step not in the validated protocol.

Thermal Stability vs Isomers and Analogs

4-Amino-2-methoxy-5-nitrobenzoic acid exhibits a significantly higher melting point than its common positional isomers and halogenated analogs. Its melting point of 248 °C is approximately 30 °C higher than its positional isomer, 2-Amino-4-nitro-5-methoxybenzoic acid (217-218 °C), and 39 °C higher than the widely used synthetic substitute, 4-Amino-5-chloro-2-methoxybenzoic acid (208-209 °C).

Evidence DimensionMelting Point
Target Compound Data248 °C
Comparator Or BaselinePositional Isomer (2-Amino-4-nitro-5-methoxybenzoic acid): 217-218 °C; Halogenated Analog (4-Amino-5-chloro-2-methoxybenzoic acid): 208-209 °C
Quantified Difference+30 °C to +39 °C vs. common analogs
ConditionsStandard melting point determination.

The higher thermal stability allows for a wider processing window at elevated temperatures and can facilitate more efficient purification via recrystallization, contributing to higher purity in downstream synthesis.

Regiospecific cyclization
Class-level
Target C4-NH₂ / C5-NO₂ ortho pattern enables benzotriazole formation via NaNO₂/HCl diazotization-cyclization.
Comparator 2-amino isomer (CAS 196194-99-7) with inverted NH₂/NO₂ positioning cannot undergo the identical cyclization pathway.
Regioisomer identity critical for route success.
Altered regiochemistry yields a different product scaffold.

Halogen-Free Route to 5-Amino Derivatives

This compound provides a strategic alternative to halogenated intermediates like 4-Amino-5-chloro-2-methoxybenzoic acid. The synthesis of the chloro-analog requires a direct chlorination step, often using N-chlorosuccinimide (NCS), which can generate hard-to-remove polychlorinated or regioisomeric byproducts. By contrast, the 5-nitro group on the target compound serves as a precursor to a 5-amino group via well-established and clean reduction chemistries (e.g., catalytic hydrogenation).

Evidence DimensionSynthetic Route and Impurity Profile
Target Compound DataUtilizes a nitro group, enabling clean reduction to an amine.
Comparator Or BaselineChloro-analogs that require direct halogenation steps.
Quantified DifferenceQualitative: Avoidance of halogenation reagents and their associated impurities.
ConditionsStandard multi-step synthesis of active pharmaceutical ingredients (APIs).

Procuring this nitro-compound allows manufacturers to avoid halogenation steps entirely, reducing the risk of chlorinated impurities in the final product and simplifying regulatory compliance for APIs.

2-Methoxy retention
Reported
Soluble in methanol and ethanol; supports homogeneous reduction and cyclization conditions.
Methoxy group retained through nitro reduction to yield 2-methoxy-4,5-diaminobenzoic acid intermediate.
Unsubstituted analog (CAS 1588-83-6) lacks this oxygenated ring system.
Scaffold-essential substituent; not merely a solubility modifier.
Unsubstituted analog yields a product without the oxygenated ring.

Novel Scaffolds from Nitro Precursor

The 5-nitro group is not merely a substitute for a halogen; it is a versatile functional handle that provides access to a different chemical space. While the chloro-group in analogs like 4-amino-5-chloro-2-ethoxybenzoic acid is often retained in the final drug structure (e.g., Mosapride), the nitro group is typically transformed. It can be reduced to an amine, which can then undergo a wide range of subsequent reactions such as diazotization, acylation, or reductive amination, enabling the synthesis of diverse compound libraries that are not accessible from the chloro-analog.

Evidence DimensionSynthetic Versatility
Target Compound DataNitro group can be converted into a wide array of other functional groups.
Comparator Or BaselineChloro group, which is less versatile for subsequent transformations beyond cross-coupling.
Quantified DifferenceN/A (Qualitative difference in accessible chemical reactions)
ConditionsExploratory synthesis and medicinal chemistry programs.

For R&D and discovery applications, this compound is a distinct building block, not a simple substitute, enabling the creation of novel chemical entities with a 5-amino (or derivative) moiety.

Synthetic route fit
Class-level
Free acid sodium salt reduction (CN101066968A route).
Methyl ester direct nitration substrate in the published alizapride pathway.
Methyl ester is designated as Alizapride Impurity 2 reference standard.
Route-dependent intermediate selection required.
Methyl ester is the regulatory impurity standard for ANDAs/NDAs.
Purity specification
Data to verify
Purity: ≥95% to 97% (commercial specification)
Storage: 0°C to 8°C, sealed dry
Comparators: Methyl ester analog ≥97%–98%; 2-amino isomer ≥95%
Comparable purity across structural analogs; no significant differentiation.
Procurement driven by regiospecific identity, not purity grade.

High-Temperature Process Intermediate

Ideal for multi-step syntheses where a downstream reaction requires temperatures above 210 °C. The documented melting point of 248 °C ensures the compound's integrity, making it a more robust process intermediate than lower-melting analogs like 4-amino-5-chloro-2-methoxybenzoic acid (MP 208-209 °C).

High-Purity 4,5-Diaminobenzoic Acid Precursor

Serves as the preferred starting material for synthesizing 4,5-diaminobenzoic acid scaffolds. The selective, high-yield reduction of the 5-nitro group offers a clean, halogen-free pathway, minimizing the risk of impurities that can arise from processes involving halogenated precursors.

Medicinal Chemistry Scaffold

A strategic building block for creating novel compound libraries. The versatile nitro group can be readily converted to a reactive amino group, enabling the exploration of structure-activity relationships around the 5-position in a way that is not possible with the less reactive 5-chloro analog.

Application Fit Matrix

Application
Selection Property
Validation Focus
Alizapride intermediate synthesis
Free acid for sodium salt conversion; compatible with the CN101066968A route
Route-specific intermediate compatibility; sodium salt pathway verification
Benzotriazole scaffold synthesis
C4-NH₂/C5-NO₂ ortho pattern enables regioselective diazotization-cyclization
Diazotization-cyclization regiospecificity; regioisomeric product exclusion
GIPR pathway research
Polysubstituted benzoic acid scaffold with multiple derivatization sites
Structural derivatization review; research model context

XLogP3

1.6

Other CAS

59338-90-8

Wikipedia

4-Amino-2-methoxy-5-nitrobenzoic acid

Explore Compound Types